An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, also known as 4-Trifluoromethyl-α-aminoacetophenone hydrochloride, is a synthetic organic compound with the molecular formula C₉H₉ClF₃NO.[1][2] It is a versatile building block in pharmaceutical synthesis, particularly for creating medicinal compounds and other chemical intermediates.[3][4] The presence of a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological activity.[2]
Physicochemical Data
The quantitative physicochemical properties of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride are summarized in the table below. It is typically a white to off-white crystalline powder that is soluble in water and organic solvents.[3][4] The hydrochloride salt form enhances its water solubility.[2] It is important to store the compound in a cool, dry place, tightly sealed, as it is sensitive to moisture.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClF₃NO | [1][2] |
| Molecular Weight | 239.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 133-136 °C | [3][4] |
| Solubility | Soluble in water and organic solvents | [3][4] |
| Purity | Typically ≥95% or ≥98% | [3][5] |
| pKa (estimated) | The pKa of the amino group is estimated to be around 7.3. This is based on the pKa of the amino group in 2-aminoacetophenone.[6] The actual pKa may be influenced by the electron-withdrawing trifluoromethyl group. The pKa of the enol is estimated to be around 17-18, based on data for substituted acetophenones.[7] | [6][7] |
| Storage | Store in a cool, dry place, tightly sealed. Moisture sensitive. | [3] |
Spectral Data
Reference Spectral Data for 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone:
-
¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H).[8]
-
¹³C NMR (100 MHz, CDCl₃): δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3.[8]
Experimental Protocols
Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
A general, representative protocol for the synthesis of α-amino aryl ketones is described below. This is a multi-step process that can be adapted for the specific synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.
Step 1: Bromination of 4'-(Trifluoromethyl)acetophenone
-
To a solution of 4'-(trifluoromethyl)acetophenone in a suitable solvent (e.g., diethyl ether, chloroform, or ethyl acetate), add an equimolar amount of bromine (Br₂) dropwise at 0 °C with stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.
Step 2: Amination of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone
-
The crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone is dissolved in a suitable solvent such as acetonitrile or THF.
-
An excess of an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) is added to the solution.
-
The reaction is stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to give the free base, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone.
Step 3: Hydrochloride Salt Formation
-
The crude free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The resulting precipitate of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired purity.
High-Performance Liquid Chromatography (HPLC) Analysis
A representative HPLC method for the analysis of α-amino ketones is provided below. This method would require validation for the specific analysis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.[9][10]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Disclaimer: This is a representative method and requires optimization and validation for quantitative analysis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride are limited, compounds with similar structures, particularly those containing a trifluoromethylphenyl moiety, have been investigated for their anti-inflammatory properties.[2] A key target in inflammation is the NLRP3 inflammasome.
Potential Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Several studies have shown that small molecules, including some with trifluoromethylphenyl groups, can inhibit the activation of the NLRP3 inflammasome.[1]
The proposed mechanism of action for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride as an anti-inflammatory agent could involve the inhibition of the NLRP3 inflammasome assembly or activity. This would lead to a reduction in the production of active IL-1β and IL-18, thereby dampening the inflammatory response.
Caption: Proposed inhibitory mechanism on the NLRP3 inflammasome pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow for screening and characterizing the anti-inflammatory potential of a compound like 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.
Caption: General workflow for evaluating anti-inflammatory activity.
Conclusion
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its physicochemical properties, influenced by the trifluoromethyl group, make it an interesting candidate for further investigation. While detailed experimental data and specific biological mechanism studies are still emerging, the available information on related compounds suggests that it may exert anti-inflammatory effects, potentially through the inhibition of the NLRP3 inflammasome pathway. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the synthesis, analysis, and biological evaluation of this compound and its derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride | 339-58-2 [smolecule.com]
- 3. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride - Cas No: 339-58-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride | 339-58-2 [sigmaaldrich.com]
- 6. Showing Compound 2-Aminoacetophenone (FDB010572) - FooDB [foodb.ca]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. rsc.org [rsc.org]
- 9. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
